Cyclohexene, 1-(2-propenyl)-
Overview
Description
“Cyclohexene, 1-(2-propenyl)-” is a chemical compound with the molecular formula C9H14 . It is also known as 1-Allyl-1-cyclohexene or 1-Allylcyclohexene-1 . The molecular weight of this compound is 122.2075 .
Molecular Structure Analysis
The molecular structure of “Cyclohexene, 1-(2-propenyl)-” consists of a cyclohexene ring with a propenyl (allyl) group attached to one of the carbon atoms . The IUPAC Standard InChIKey for this compound is GTUOTYSUNDPMPS-UHFFFAOYSA-N .Scientific Research Applications
Catalyzed Oxidation of Cyclohexene : Cyclohexene oxidation using 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane and hydrogen peroxide is a method to produce trans-1,2-cyclohexanediol. This approach is considered eco-friendly and potentially suitable for industrial production due to its atom-economic properties, clean procedures, and low catalyst loading (Yu et al., 2014).
Copper-Polymer-Bound Catalytic Oxidation : Cyclohexene 1 was oxidized to 2-cyclohexen-1-ol and 2-cyclohexen-1-one using copper-polymer-bound complexes, showcasing a varying conversion and selectivity rate based on different complexes employed as catalysts (Lei & Wang, 1992).
Oxidative Aromatization of α,β-Unsaturated Cyclohexenones : The reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols yielded alkyl phenyl ethers and phenoxyalkanol derivatives, suggesting a method for oxidative rearrangement of isophorone (Horiuchi et al., 1991).
Gas Phase Oxidations of Related Substances : 1,3-Pentadiene was thermally cyclodimerized to create various derivatives of cyclohexene, which were then aromatized or hydrogenated to different products. This study provides insights into the chemical transformation of cyclohexene derivatives (Miura et al., 1992).
Selective Allylic Oxidation Using Nitrogen-Doped Carbon Nanotubes : Carbon nanotubes, particularly nitrogen-doped ones, have shown effectiveness as metal-free catalysts in the selective allylic oxidation of cyclohexene, providing a sustainable alternative to traditional metal catalysts (Cao et al., 2014).
properties
IUPAC Name |
1-prop-2-enylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOTYSUNDPMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159258 | |
Record name | Cyclohexene, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene, 1-(2-propenyl)- | |
CAS RN |
13511-13-2 | |
Record name | Cyclohexene, 1-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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